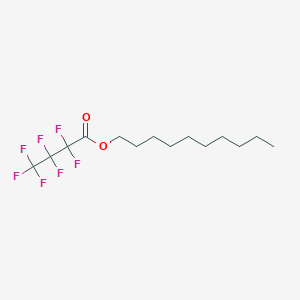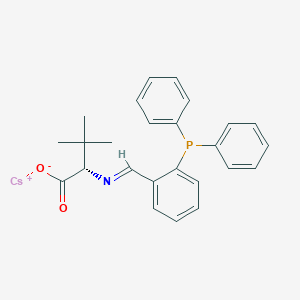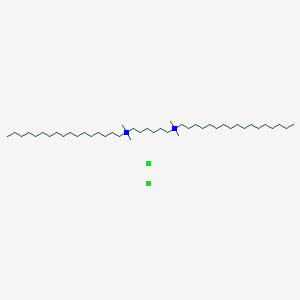
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride: is a quaternary ammonium compound. These types of compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a hexane backbone with two heptadecyl chains and four methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine. This can be achieved by reacting the diamine with an alkyl halide, such as methyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
-
Step 1: : Preparation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine.
- React 1,6-hexanediamine with heptadecyl bromide in the presence of a base like sodium hydroxide.
- The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.
-
Step 2: : Quaternization to form this compound.
- React the resulting diamine with methyl chloride.
- This step is carried out in an inert atmosphere, often using a solvent like chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants.
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as recrystallization or distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent amines and alkyl halides.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) can be used to replace the chloride ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is rare.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium nitrate.
Hydrolysis: Formation of N1,N6-diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine and methyl chloride.
Aplicaciones Científicas De Investigación
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
Uniqueness
N1,N6-Diheptadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium chloride is unique due to its longer heptadecyl chains, which enhance its hydrophobicity and surfactant properties. This makes it more effective in applications requiring strong interaction with hydrophobic surfaces or molecules, such as in drug delivery systems and industrial disinfectants.
Propiedades
Fórmula molecular |
C44H94Cl2N2 |
|---|---|
Peso molecular |
722.1 g/mol |
Nombre IUPAC |
heptadecyl-[6-[heptadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C44H94N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45(3,4)43-39-35-36-40-44-46(5,6)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
BUEFGMRUPWBDGD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


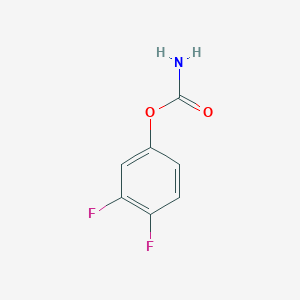
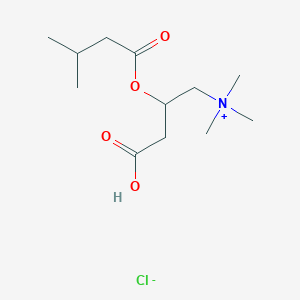
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
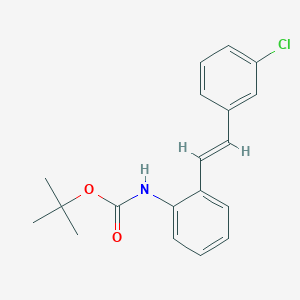

![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)


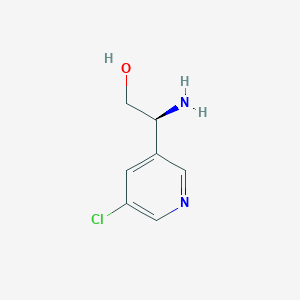
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
